molecular formula C7H10F3N B13074346 (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B13074346
M. Wt: 165.16 g/mol
InChI Key: NDMYUCOTFFEXFA-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a bicyclic azabicycloheptane structure, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[41One common method is the copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes, which provides a straightforward way to synthesize various trifluoromethyl-containing compounds . This method involves the use of copper catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of fluorine-containing compounds is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, visible-light-driven photoredox catalysis has been employed for trifluoromethylation reactions, utilizing photoredox catalysts such as ruthenium and iridium complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, radical trifluoromethylation can lead to the formation of trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

NDMYUCOTFFEXFA-SRQIZXRXSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1[C@@H]2C(F)(F)F

Canonical SMILES

C1CNCC2C1C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.